7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically involve refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives such as:
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one These compounds share similar structural features but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C25H28N4O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3 |
InChI Key |
LVASLKTXYIRGJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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